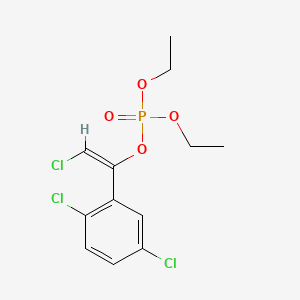
Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate is an organophosphate compound with the molecular formula C12H14Cl3O4P. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a chlorinated phenyl ring and a chlorovinyl phosphate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate typically involves the reaction of 2,5-dichlorophenylacetic acid with phosphorus oxychloride (POCl3) and diethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the desired product. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving chlorination and phosphorylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process may also include additional purification steps, such as recrystallization or distillation, to remove impurities and obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The chlorovinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorovinyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.
作用機序
The mechanism of action of Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate involves its interaction with specific molecular targets. The compound acts by inhibiting certain enzymes, leading to disruption of metabolic pathways. The chlorinated phenyl ring and chlorovinyl phosphate group play crucial roles in its binding to the target enzymes, resulting in the desired biological effects.
類似化合物との比較
Similar Compounds
2,2-Dichloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate: Similar structure but with an additional chlorine atom.
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a different functional group but similar chlorinated phenyl ring.
Uniqueness
Diethyl 1-(2,5-dichlorophenyl)-2-chlorovinyl phosphate is unique due to its specific combination of chlorinated phenyl and chlorovinyl phosphate groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
特性
CAS番号 |
71363-59-2 |
|---|---|
分子式 |
C12H14Cl3O4P |
分子量 |
359.6 g/mol |
IUPAC名 |
[(E)-2-chloro-1-(2,5-dichlorophenyl)ethenyl] diethyl phosphate |
InChI |
InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+ |
InChIキー |
SRZOWOUWGAIUTI-XYOKQWHBSA-N |
異性体SMILES |
CCOP(=O)(OCC)O/C(=C/Cl)/C1=C(C=CC(=C1)Cl)Cl |
正規SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


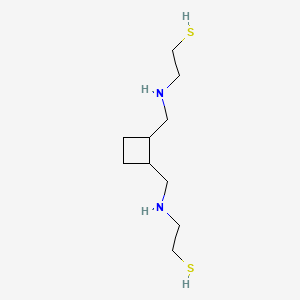
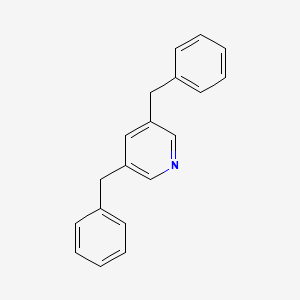
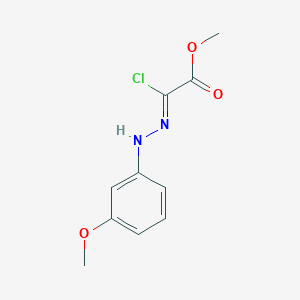
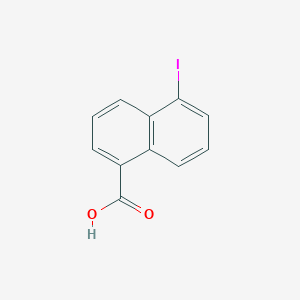
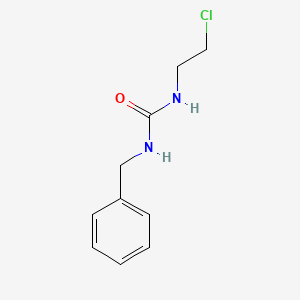
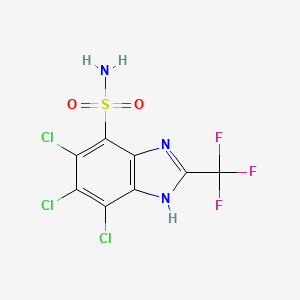
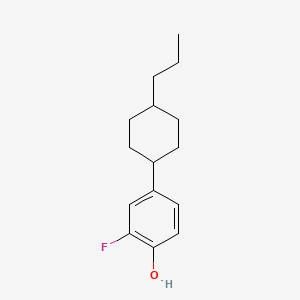
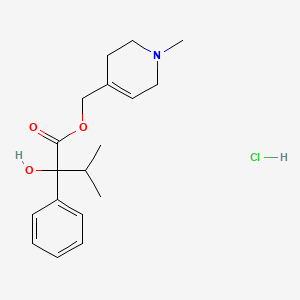
![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)

![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)

![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)
